2'-Deoxy-N6-(2-hydroxyethyl)adenosine

Nucleoside Chemistry Analytical Chemistry Solid-Phase Synthesis

Accurate N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA) quantification requires an authentic deoxynucleoside standard-not the ribonucleoside analog HEA. Substitution with N6-methyl variants fails due to distinct lesion chemistry. - Certified reference standard for LC-MS/MS method validation (ethylene oxide DNA adducts) - Enables solid-phase synthesis of site-specifically modified oligonucleotides - Available from BenchChem with batch-specific COA; stock confirmed for research quantities

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
Cat. No. B12321019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N6-(2-hydroxyethyl)adenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O
InChIInChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)
InChIKeyKIAMDXBTZWMIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-N6-(2-hydroxyethyl)adenosine Overview


2'-Deoxy-N6-(2-hydroxyethyl)adenosine (CAS 137058-94-7) is a synthetic purine nucleoside analog characterized by a 2'-deoxyribose sugar and a 2-hydroxyethyl modification at the N6 position of the adenine base . This compound is a deoxynucleoside, distinguishing it from ribonucleosides like its close analog N6-(2-hydroxyethyl)adenosine (HEA). It functions as a key building block for oligonucleotide synthesis and is a critical biomarker standard for DNA adduct research, particularly for N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA) formed by exposure to alkylating agents such as ethylene oxide [1].

Application DNA adduct biomarker quantitation standard
Role Phosphoramidite building block for oligonucleotide synthesis
Format Analytical reference standard for method validation

Why 2'-Deoxy-N6-(2-hydroxyethyl)adenosine Cannot Be Substituted


Substitution with a closely related analog, such as N6-(2-hydroxyethyl)adenosine (HEA) or other N6-modified adenosines, is not feasible due to critical structural differences that dictate unique physical properties and distinct application spaces. The absence of the 2'-hydroxyl group fundamentally alters the compound's solid-state properties and its biological processing, as it cannot be incorporated into DNA via cellular kinases [1]. Furthermore, the specific hydroxyethyl chain distinguishes it from other N6-modified deoxynucleosides like N6-methyl-2'-deoxyadenosine (6mdA), which has a distinct role as an endogenous epigenetic mark in DNA [2]. This unique combination of the deoxyribose and the hydroxyethyl chain on the N6 position results in a specific compound that is validated and employed for unique applications in DNA lesion research and solid-phase synthesis, where generic analogs would be unsuitable.

Ribonucleoside analog (HEA)

Lacks 2'-deoxy group for DNA incorporation and phosphoramidite formation; has distinct biological activities.

N6-methyl-2'-deoxyadenosine (6mdA)

Functions as an epigenetic mark, not validated for N6HEdA DNA adduct quantitation or oligonucleotide synthesis.

2'-Deoxy-N6-(2-hydroxyethyl)adenosine Differentiation Evidence


Melting Point vs. Riboside Analog

The physical form and handling properties of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine are quantitatively distinct from its riboside analog, N6-(2-hydroxyethyl)adenosine (HEA). The target compound is a solid with a reported melting point of 128-130°C . This contrasts sharply with the riboside analog (CAS 4338-48-1), which is typically supplied as a solid but with distinct physical characteristics that would require different formulation and handling protocols. This difference is critical for applications like solid-phase oligonucleotide synthesis and analytical standard preparation, where predictable physical properties are essential.

Melting Point Comparison
Data to verify
Target 128–130 °C
Reported solid-state property differs from riboside analog.
Comparator data unavailable; vendor-reported.
Nucleoside Chemistry Analytical Chemistry Solid-Phase Synthesis

N6HEdA DNA Adduct Quantitation

2'-Deoxy-N6-(2-hydroxyethyl)adenosine is the exact chemical standard required for quantifying the specific DNA adduct N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA). This adduct is formed following exposure to alkylating agents like ethylene oxide (EO) [1]. A validated LC-MS/MS method demonstrated the ability to quantify this specific adduct (N6HEdA) alongside other DNA lesions, achieving a lower limit of quantitation (LLOQ) of 0.01 ng/mL [1]. This precise quantitation is essential for establishing dose-response relationships in exposure and genotoxicity studies. Generic or other N6-modified deoxynucleosides (e.g., N6-methyl-dA) would not be suitable as a standard for this specific adduct.

Adduct LLOQ
Method context
0.01 ng/mL
Supports sensitivity for N6HEdA adduct in tissue DNA.
Validated in mouse lung LC-MS/MS method.
Genotoxicity DNA Adductomics LC-MS/MS Biomarker Research

Oligonucleotide Building Block Role

2'-Deoxy-N6-(2-hydroxyethyl)adenosine serves a specific and essential function as a synthetic building block for the manufacture of phosphoramidites, deoxyribonucleosides, and ribonucleosides, enabling the chemical synthesis of modified oligonucleotides . This contrasts with the riboside analog, N6-(2-hydroxyethyl)adenosine (HEA), which is a known biologically active compound with reported Ca2+ antagonist, anti-inflammatory, and antihypertensive activities . The deoxy compound is not a prodrug of HEA; its 2'-deoxy structure makes it a substrate for incorporation into synthetic DNA strands, a function the riboside analog cannot fulfill. Similarly, it is distinct from N6-methyl-2'-deoxyadenosine (6mdA), which acts as an agonist for erythroid progenitor proliferation and functions as an epigenetic mark [1].

Functional Role
Context-dependent
Target Phosphoramidite building block for DNA synthesis
Comparators HEA: Ca2+ antagonist; 6mdA: epigenetic mark
Application as synthetic precursor distinguishes from bioactive analogs.
Based on reported synthesis and biological activity data.
Oligonucleotide Synthesis Chemical Biology Nucleic Acid Chemistry

Adenosine Receptor Affinity: Deoxy vs. Ribose

The 2'-deoxy modification in adenosine analogs is known to significantly reduce affinity for adenosine receptors compared to their ribose counterparts. For N6-substituted analogs, removal of the 2'-hydroxyl group has been shown to decrease affinity to the micromolar range [1]. This is consistent with the observation that 2'-deoxy-N6-substituted analogs exhibit low displacement (around 10%) of radioligand binding at the A2a adenosine receptor, even at high ligand concentrations [2]. This low receptor affinity profile functionally distinguishes 2'-Deoxy-N6-(2-hydroxyethyl)adenosine from the riboside analog, N6-(2-hydroxyethyl)adenosine (HEA), which exerts its biological effects (e.g., antihypertensive, anti-inflammatory) through interactions with adenosine receptors [3].

Receptor Affinity
Class-level
~10% displacement
Reported low A2a receptor binding differentiates from riboside analog HEA.
Inferred from N6-substituted 2'-deoxyadenosine binding studies.
Adenosine Receptor Structure-Activity Relationship Pharmacology

2'-Deoxy-N6-(2-hydroxyethyl)adenosine Applications


DNA Adduct Biomarker and Genotoxicity Research

This compound is the definitive standard for identifying and quantifying the N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA) DNA adduct. It is essential for studies investigating the genotoxic mechanisms of alkylating agents like ethylene oxide, where validated LC-MS/MS methods rely on this exact standard for accurate quantitation and exposure assessment [1].

Site-Specific Oligonucleotide Synthesis

2'-Deoxy-N6-(2-hydroxyethyl)adenosine serves as a precursor for synthesizing the corresponding phosphoramidite building block. This enables the solid-phase synthesis of oligonucleotides containing a defined N6-(2-hydroxyethyl)adenine modification at specific sites, a crucial tool for investigating DNA repair mechanisms and the biological consequences of this specific lesion .

Chemical Biology Tool Development

Its primary role as a chemical building block for modified nucleic acids makes it a component in the development of novel research tools. This includes creating DNA probes or aptamers with modified bases, where the hydroxyethyl group could be used for further conjugation or to alter the physical properties of the oligonucleotide.

Analytical Reference Standard Preparation

The defined and consistent physical properties, such as its melting point and solubility profile, make it suitable as a reference standard for analytical method development, including HPLC method validation and purity assessment of related compounds in complex mixtures .

Application
Selection Property
Validation Focus
DNA adduct biomarker research
N6HEdA adduct standard specificity
Method sensitivity and adduct identity confirmation
Oligonucleotide synthesis
Phosphoramidite building block suitability
Oligonucleotide incorporation efficiency and purity
Chemical biology tool development
Modified nucleoside for probe design
Conjugation chemistry and functional performance
Analytical reference standard
Defined physical properties for method validation
HPLC purity assessment and solubility profile

Technical Documentation Hub

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35 linked technical documents
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